Cas no 2201879-71-0 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide)

3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide is a structurally complex azetidine derivative featuring a cyclopropyl-substituted triazole moiety and a difluorophenyl carboxamide group. This compound is of interest in medicinal chemistry due to its potential as a scaffold for targeting biologically relevant pathways, particularly in kinase inhibition or GPCR modulation. The presence of the cyclopropyl group enhances metabolic stability, while the azetidine core contributes to conformational rigidity, improving binding selectivity. The difluorophenyl moiety may further influence pharmacokinetic properties, such as membrane permeability. Its well-defined heterocyclic architecture makes it a valuable intermediate for the development of novel therapeutic agents, particularly in oncology or CNS disorders.
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide structure
2201879-71-0 structure
Product name:3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
CAS No:2201879-71-0
MF:C15H15F2N5O
MW:319.309309244156
CID:6172858
PubChem ID:121190265

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
    • 3-(4-cyclopropyltriazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
    • AKOS032748594
    • 2201879-71-0
    • F6555-0419
    • Inchi: 1S/C15H15F2N5O/c16-11-2-1-3-12(17)14(11)18-15(23)21-6-10(7-21)22-8-13(19-20-22)9-4-5-9/h1-3,8-10H,4-7H2,(H,18,23)
    • InChI Key: ZEUZEVYCGUTLEU-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1NC(N1CC(C1)N1C=C(C2CC2)N=N1)=O)F

Computed Properties

  • Exact Mass: 319.12446644g/mol
  • Monoisotopic Mass: 319.12446644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 63Ų

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6555-0419-20mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
20mg
$148.5 2023-09-08
Life Chemicals
F6555-0419-4mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
4mg
$99.0 2023-09-08
Life Chemicals
F6555-0419-3mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
3mg
$94.5 2023-09-08
Life Chemicals
F6555-0419-20μmol
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6555-0419-1mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
1mg
$81.0 2023-09-08
Life Chemicals
F6555-0419-2μmol
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6555-0419-5μmol
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6555-0419-10mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
10mg
$118.5 2023-09-08
Life Chemicals
F6555-0419-30mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
30mg
$178.5 2023-09-08
Life Chemicals
F6555-0419-40mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide
2201879-71-0
40mg
$210.0 2023-09-08

Additional information on 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide

Research Brief on 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide (CAS: 2201879-71-0)

In recent years, the compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide (CAS: 2201879-71-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine-carboxamide scaffold and cyclopropyl-triazole moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide involves a multi-step process, with key steps including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring and subsequent carboxamide formation. Recent studies have optimized these synthetic routes to improve yield and purity, making the compound more accessible for preclinical studies. The structural elucidation via NMR and X-ray crystallography has confirmed the stability of the azetidine ring and the planar geometry of the triazole moiety, which are critical for its biological activity.

Pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against several kinases and proteases, with IC50 values in the nanomolar range. Notably, it has shown selective inhibition of specific isoforms of protein kinases involved in inflammatory pathways, suggesting its potential as a therapeutic agent for autoimmune diseases. Additionally, in vitro and in vivo studies have demonstrated its ability to cross the blood-brain barrier, opening avenues for its use in neurological disorders such as Alzheimer's disease and multiple sclerosis.

Recent preclinical studies have further explored the compound's mechanism of action. Molecular docking and dynamics simulations have identified key interactions between the compound and its target proteins, particularly hydrogen bonding with active site residues and hydrophobic interactions with the cyclopropyl group. These insights have guided the design of derivatives with enhanced binding affinity and reduced off-target effects. Moreover, pharmacokinetic studies in animal models have shown favorable absorption and distribution profiles, with minimal toxicity at therapeutic doses.

Despite these promising findings, challenges remain in the clinical translation of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide. Issues such as metabolic stability, potential drug-drug interactions, and long-term safety need to be addressed in future studies. Collaborative efforts between academic researchers and pharmaceutical companies are underway to advance this compound into clinical trials, with a focus on optimizing its therapeutic index and formulation.

In conclusion, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide represents a promising candidate for drug development, with its unique chemical structure and broad biological activity. Continued research into its mechanisms, derivatives, and clinical potential will be essential to fully realize its therapeutic benefits. This brief underscores the importance of interdisciplinary collaboration in advancing such compounds from the bench to the bedside.

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